molecular formula C18H20ClFN2O B2416788 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol CAS No. 477853-85-3

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol

Cat. No.: B2416788
CAS No.: 477853-85-3
M. Wt: 334.82
InChI Key: DAEOUNAOCCGKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-chlorobenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are achieved through the use of advanced purification techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-3-1-14(2-4-15)18(23)13-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h1-8,18,23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEOUNAOCCGKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.